molecular formula C11H16ClN3 B3348766 Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)- CAS No. 185376-68-5

Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-

Cat. No. B3348766
CAS RN: 185376-68-5
M. Wt: 225.72 g/mol
InChI Key: UKVKZUQTOHYNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-” is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of pyridinium salts involves various synthetic routes . The exact synthesis process for “Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-” is not specified in the available resources.


Chemical Reactions Analysis

Pyridinium salts, including “Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-”, have been highlighted for their reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(2-chloroethyl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKZUQTOHYNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459587
Record name Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185376-68-5
Record name Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Reactant of Route 4
Reactant of Route 4
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
Piperazine, 1-(2-chloroethyl)-4-(2-pyridinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.